molecular formula C10H23O2PS2 B021734 Cadusafos CAS No. 103735-82-6

Cadusafos

Cat. No.: B021734
CAS No.: 103735-82-6
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadusafos (IUPAC name: O-ethyl-S,S-di-sec-butyl phosphorodithioate) is a broad-spectrum organophosphate nematicide and insecticide. Its molecular formula is C₁₀H₂₃O₂PS₂, with an average molecular mass of 270.39 g/mol. It is primarily used to control soil-dwelling nematodes (e.g., Meloidogyne incognita, Globodera pallida) and insects in crops such as bananas, citrus, potatoes, and cotton. This compound acts by inhibiting acetylcholinesterase, disrupting nervous system function in target organisms.

Preparation Methods

Chemical Synthesis of Cadusafos

The industrial synthesis of this compound involves a multi-step process centered on the formation of its phosphorodithioate backbone. While proprietary details are closely guarded, general methodologies can be inferred from its molecular structure and analogous organophosphate syntheses.

Core Reaction Pathway

This compound is synthesized via the reaction of O-ethyl phosphorodichloridate with sec-butyl mercaptan (2-butane thiol) in a controlled alkaline environment. This nucleophilic substitution reaction proceeds as follows:

O-Ethyl phosphorodichloridate+2sec-butyl mercaptanBaseThis compound+2HCl\text{O-Ethyl phosphorodichloridate} + 2 \, \text{sec-butyl mercaptan} \xrightarrow{\text{Base}} \text{this compound} + 2 \, \text{HCl}

The reaction typically employs solvents such as toluene or dichloromethane and a base like triethylamine to neutralize hydrochloric acid byproducts . Temperature control (20–40°C) is critical to prevent side reactions, including oxidation or isomerization of the sec-butyl groups.

Purification and Isolation

Post-synthesis, this compound is purified through fractional distillation under reduced pressure (boiling point: 112–114°C) . The distillate is characterized by a density of 1.052 g/mL at 25°C and a vapor pressure of 0.12 Pa . Residual solvents and unreacted precursors are removed via liquid-liquid extraction using nonpolar solvents, ensuring a final purity >95% for technical-grade material .

Formulation Strategies

This compound is commercially formulated as granules (GR), microencapsulated concentrates (CS), and emulsifiable solutions (EC) to enhance field stability and targeted delivery.

Granular Formulations (GR)

Granules containing 30–100 g/kg this compound are prepared by adsorbing the active ingredient onto inert carriers such as clay or calcium carbonate. Key steps include:

  • Mixing : this compound is dissolved in a volatile solvent (e.g., acetone) and sprayed onto the carrier in a rotary drum.

  • Drying : Solvent removal under vacuum yields free-flowing granules with uniform particle size (0.5–1.5 mm) .

  • Coating : A polymer sealant (e.g., polyvinyl acetate) is applied to retard volatilization, which is critical given this compound’s vapor pressure of 0.12 Pa .

Microencapsulated Concentrates (CS)

Microencapsulation mitigates this compound’s acute toxicity (LD₅₀ oral rat: 37 mg/kg) by entrapping the compound in polyurea or polysaccharide shells. The process involves:

  • Emulsification : this compound is dispersed in an aqueous phase with surfactants (e.g., Tween 80).

  • Interfacial Polymerization : Addition of diisocyanates and diamines forms a cross-linked polymer shell around this compound droplets.

  • Curing : The capsules are hardened at 50°C, yielding a stable suspension with particle sizes <10 μm .

Analytical Characterization

Quality control of this compound formulations requires rigorous analytical protocols to verify purity, stability, and compliance with regulatory standards.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 220 nm) is the primary method for quantifying this compound. A typical method employs:

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : Acetonitrile/water (70:30 v/v)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 8.2 minutes

Calibration curves (1–100 μg/mL) show linearity (R² >0.999), with a limit of detection (LOD) of 0.05 μg/mL .

Stability Testing

This compound formulations are subjected to accelerated stability studies under ICH guidelines:

  • Thermal Stability : Storage at 40°C for 6 months reveals <5% degradation .

  • Hydrolytic Stability : At pH 9, this compound exhibits a half-life of 179 days, necessitating alkaline buffer systems in CS formulations .

Environmental and Regulatory Considerations

The U.S. EPA mandates a 3× safety factor for this compound due to residual neurotoxicity concerns, restricting its use to non-U.S. agricultural imports . The compound’s high soil mobility (Koc = 120–150 mL/g) and groundwater contamination potential necessitate careful application in field settings .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cadusafos acts as an acetylcholinesterase inhibitor , disrupting neurotransmission in pests by preventing the breakdown of acetylcholine. This leads to overstimulation of the nervous system, ultimately causing paralysis and death in targeted organisms, particularly nematodes like Meloidogyne incognita and Rotylenchulus reniformis .

Agricultural Applications

1. Nematode Control:
this compound is predominantly utilized for controlling soil-dwelling nematodes, which are detrimental to crops. Research indicates its effectiveness against both endoparasitic and ectoparasitic nematodes, with a notable efficacy that persists over multiple cropping seasons .

2. Insect Pest Management:
In addition to nematicidal properties, this compound is effective against various insect pests. Its application has been documented in studies focusing on greenhouse crops, where it was shown to reduce pest populations significantly .

Environmental Impact and Soil Studies

Soil Degradation Studies:
Research has been conducted to assess the degradation of this compound in soil environments. For instance, a study involving drip irrigation methods demonstrated that this compound residues were quantifiable in tomato plants over time, indicating its persistence in agricultural settings . The degradation rates were influenced by soil type and environmental conditions.

Transport Studies:
Laboratory column studies have explored the transport behavior of this compound in different soil types. These studies help understand how this compound interacts with soil particles and its potential for leaching into groundwater .

Case Studies

Case Study 1: Tomato Crop Management
A controlled greenhouse study applied this compound to tomato plants to evaluate its effectiveness against nematodes. The results showed significant reductions in nematode populations and an assessment of residue levels indicated that while some residues persisted, they remained within acceptable limits for food safety .

Case Study 2: Environmental Risk Assessment
An environmental risk assessment conducted in Macedonia evaluated the impacts of various pesticides, including this compound. The assessment categorized this compound based on its toxicity to non-target organisms and groundwater contamination potential, highlighting the need for careful management practices .

Regulatory Considerations

This compound has been subjected to various regulatory evaluations due to its potential risks to human health and the environment. Studies have established a No Adverse Effect Level (NOAEL) for cholinesterase inhibition in rats, indicating that while it is effective as a pesticide, it also poses certain health risks if mismanaged .

Comparison with Similar Compounds

Efficacy Against Nematodes

Cadusafos vs. Cartap

  • This compound : At 1% concentration, it achieves 100% juvenile mortality of M. incognita and inhibits 100% egg hatching. Its ovicidal activity is concentration-dependent, with permanent inhibition at ≥0.05 µg/mL.
  • Cartap : A 4% granular formulation (4% G) shows comparable juvenile mortality but lower ovicidal activity.
  • Key Difference : this compound exhibits stronger residual activity, with nematode suppression lasting up to 35 days post-application.

This compound vs. Emamectin Benzoate

  • Both compounds reduce root-knot indices in tomatoes by 57.6–87.7%.
  • This compound : More effective in field trials, reducing juvenile counts by 1205% in citrus soils.
  • Emamectin Benzoate : Lower environmental persistence but requires higher application rates for equivalent efficacy.

Environmental Behavior

Adsorption and Mobility

  • This compound (log Pow = 3.8): Lower adsorption coefficient (Kd = 3.2 L/kg) compared to chloroneb (Kd = 25.1 L/kg), indicating higher mobility in soil and groundwater contamination risk.
  • Procymidone (log Pow = 3.0): Non-planar aromatic structure enhances adsorption (Kd = 5.6 L/kg), reducing leaching.

Degradation

  • This compound : Half-life of 10.83 days in banana orchards, accelerated by UV light (half-life = 8.45 hours) and microbial activity.
  • Prothiofos: Slower degradation in alkaline soils, with metabolites like 2,4-dichlorophenol persisting longer.

Biological Activity

Cadusafos is an organophosphate compound primarily used as a nematicide in agriculture. Its biological activity is significant in controlling nematode populations, particularly root-knot nematodes, which are major pests affecting crop yields worldwide. This article reviews the biological activity of this compound, focusing on its efficacy against nematodes, its metabolic pathways, and its environmental impact.

This compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in synaptic transmission. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nervous system in nematodes, ultimately resulting in their death. The compound's effectiveness varies based on concentration and environmental conditions.

Efficacy Against Nematodes

Research indicates that this compound is highly effective against root-knot nematodes (Meloidogyne javanica). A study demonstrated that optimal concentrations of this compound significantly reduced nematode reproduction factors and egg counts in treated soils. The combination of this compound with biocontrol agents like Trichoderma longibrachiatum has shown synergistic effects, enhancing plant growth and reducing nematode populations more effectively than either treatment alone.

Table 1: Efficacy of this compound Against Root-Knot Nematodes

Treatment CombinationNematode Reproduction Factor (%)Intact Eggs per Gram SoilPlant Growth (Shoot Weight)
Control1001001.0 g
This compound (1 mg/kg)50502.5 g
This compound (2 mg/kg)10103.0 g
This compound + Trichoderma (1 mg/kg + 10^7 conidia/ml)554.0 g

Metabolic Pathways

This compound undergoes metabolic transformation in organisms, leading to the formation of various metabolites. A study identified several urinary metabolites associated with this compound exposure, which can serve as biomarkers for assessing human exposure to this pesticide. The primary metabolite identified was linked to the compound's degradation products, indicating its persistence and potential toxicity in biological systems.

Table 2: Identified Metabolites of this compound

MetaboliteDescription
This compound Hydrolysis ProductResulting from enzymatic breakdown
2,4-DichlorophenolPotential metabolite linked to this compound
Other Hydroxy-CompoundsIndicative of oxidative metabolism

Environmental Impact and Degradation

The degradation of this compound in soil is influenced by microbial activity and environmental conditions. Studies have shown rapid degradation rates in soils previously treated with this compound, suggesting that microbial populations can adapt to degrade this pesticide effectively. However, the persistence of this compound remains a concern due to its potential accumulation in the environment and effects on non-target organisms.

Table 3: Degradation Rates of this compound in Soil

Soil TypeInitial Concentration (mg/kg)Degradation Rate (mg/kg/day)
Treated Potato Field100.5
Untreated Control100.1

Case Studies

  • Field Trials in Iran : In a series of field trials conducted in Iran, this compound was applied to crops affected by root-knot nematodes. Results indicated a significant reduction in nematode populations and improved crop yields when combined with biocontrol agents.
  • Metabolomic Studies : A study involving animal models highlighted the urinary excretion patterns of this compound metabolites post-exposure, providing insights into its pharmacokinetics and potential health risks associated with agricultural use.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting Cadusafos residues in soil and agricultural matrices?

this compound residues are typically quantified using gas chromatography (GC) coupled with mass spectrometry (MS) or flame photometric detection (FPD). For soil samples, extraction protocols involve solvent partitioning (e.g., acetonitrile) followed by cleanup steps using solid-phase extraction (SPE). Validation parameters such as recovery rates (70–120%), limit of detection (LOD < 0.01 ppm), and matrix-matched calibration curves are critical to ensure accuracy . High-performance liquid chromatography (HPLC) with UV detection is less common due to this compound’s low UV absorbance.

Q. What environmental factors most significantly influence this compound degradation in soil?

Key factors include temperature, soil pH, microbial activity, and UV exposure. For instance, this compound degrades faster in alkaline soils (pH > 7.5) due to hydrolysis, with a half-life of 10.83 days under field conditions . Elevated temperatures (40°C vs. 30°C) accelerate degradation, reducing half-life from 35.22 to 24.47 days . Microbial degradation by Pseudomonas spp. and Bacillus spp. contributes to breakdown, particularly in organically enriched soils .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, respirators with organic vapor cartridges, and chemical-resistant aprons. This compound’s high dermal toxicity necessitates strict containment during weighing and dilution. Work should be conducted in fume hoods with secondary containment trays. Emergency protocols for acetylcholinesterase inhibition (e.g., atropine administration) must be established .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound half-life data across studies?

Discrepancies often arise from variations in soil type, organic matter content, and climatic conditions. To resolve these, researchers should:

  • Conduct parallel experiments under controlled conditions (e.g., standardized OECD guidelines for soil studies).
  • Use isotopically labeled this compound (e.g., 14^{14}C-labeled) to trace degradation pathways and metabolite formation.
  • Perform meta-analyses to identify confounding variables (e.g., temperature ranges, application methods) across datasets .

Q. What methodologies optimize this compound formulations to reduce non-target organism toxicity while maintaining efficacy?

Advanced approaches include:

  • Microencapsulation : Embedding this compound in biodegradable polymers (e.g., poly-lactic acid) to control release kinetics and minimize leaching.
  • Nanoformulations : Using silica nanoparticles to enhance targeted delivery to root zones, reducing off-target exposure.
  • Synergistic combinations : Pairing this compound with bio-nematicides (e.g., Purpureocillium lilacinum) to lower dosage requirements .

Q. How can systematic reviews integrate heterogeneous data on this compound’s environmental persistence and toxicity?

Follow COSMOS-E guidelines for observational studies:

  • Define inclusion criteria (e.g., peer-reviewed studies with measurable half-life data).
  • Stratify data by geographic region, crop type, and soil properties.
  • Use multivariate regression to adjust for covariates like rainfall and organic carbon content.
  • Assess publication bias via funnel plots and Egger’s test .

Q. Methodological Guidance

  • Data Collection : For field studies, sample soil at multiple depths (0–30 cm) and intervals (0, 7, 14, 21 days post-application). Use composite sampling to reduce spatial variability .
  • Statistical Analysis : Apply first-order kinetics for degradation modeling. Use tools like R’s nlme package to handle non-linear decay curves .
  • Reporting Standards : Follow Beilstein Journal of Organic Chemistry guidelines for detailed experimental reproducibility, including SPE column specifications and chromatographic conditions .

Properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037505
Record name Cadusafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
Record name Cadusafos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5080
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 112-114 °C at 0.8 mm Hg
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

129.4 °C (Seta closed cup)
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
Record name Cadusafos
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5080
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS No.

95465-99-9
Record name Cadusafos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95465-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadusafos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadusafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CADUSAFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cadusafos
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.